An In-depth Technical Guide to the Chemical Properties of 3-Chloro-6-(3-nitrophenyl)pyridazine
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-6-(3-nitrophenyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and predicted chemical properties of 3-Chloro-6-(3-nitrophenyl)pyridazine. It should be noted that specific experimental data for this compound is limited in publicly accessible literature. Therefore, some information presented is based on data from structurally similar compounds and established chemical principles. All handling of this chemical should be conducted by qualified professionals in a controlled laboratory setting, adhering to all appropriate safety protocols.
Executive Summary
3-Chloro-6-(3-nitrophenyl)pyridazine is a heterocyclic aromatic compound belonging to the pyridazine class. The pyridazine core is a recognized pharmacophore, and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer and antimicrobial agents. This guide summarizes the core chemical identifiers, predicted physicochemical properties, a detailed proposed synthesis protocol, and the general biological context of this compound to support ongoing research and development efforts.
Core Chemical Properties
The fundamental chemical identifiers for 3-Chloro-6-(3-nitrophenyl)pyridazine are well-established. This data is crucial for substance registration, identification, and safety data sheet (SDS) management.
| Property | Value | Source |
| IUPAC Name | 3-Chloro-6-(3-nitrophenyl)pyridazine | N/A |
| CAS Number | 58059-33-9 | N/A |
| Molecular Formula | C₁₀H₆ClN₃O₂ | N/A |
| Molecular Weight | 235.63 g/mol | N/A |
| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=NN=C(C=C2)Cl | N/A |
| InChI Key | Not available in public databases | N/A |
Physicochemical and Safety Data
While specific experimental data for 3-Chloro-6-(3-nitrophenyl)pyridazine is scarce, the following table includes predicted values and data from closely related analogs to provide a comparative reference.
| Property | Value | Notes |
| Physical State | Solid (Predicted) | Based on related pyridazine structures |
| Melting Point | 159-161 °C | Experimental value for the analog 3-Chloro-6-phenylpyridazine.[1] |
| Boiling Point | Not available | - |
| Solubility | Not available | Expected to be soluble in common organic solvents like DMSO and DMF. |
| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The logical workflow for the synthesis of the target compound involves two primary stages: the formation of the pyridazinone ring followed by a chlorination step.
Caption: Proposed two-step synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from procedures for structurally similar pyridazines and should be optimized for this specific synthesis.[3][4]
Step 1: Synthesis of 6-(3-Nitrophenyl)pyridazin-3(2H)-one
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To a solution of 4-(3-nitrophenyl)-4-oxobutanoic acid (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add hydrazine hydrate (1.1 to 1.5 equivalents).
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water to induce precipitation.
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Wash the collected solid with cold water and dry under vacuum to yield the crude 6-(3-nitrophenyl)pyridazin-3(2H)-one.
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Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified intermediate.
Step 2: Synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine
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In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the 6-(3-nitrophenyl)pyridazin-3(2H)-one (1 equivalent) from Step 1.
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Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) to the flask.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution with a suitable base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the product precipitates.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield pure 3-Chloro-6-(3-nitrophenyl)pyridazine.
Predicted Spectral Data
While experimental spectra are not available, the following characteristics can be predicted based on the structure.
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¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons on both the pyridazine and the nitrophenyl rings.
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¹³C NMR: The spectrum would display signals for the ten carbon atoms. Carbons attached to the electronegative nitrogen and chlorine atoms in the pyridazine ring would appear at the lower field.
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IR Spectroscopy: Characteristic absorption bands are expected for C=N and C=C stretching vibrations of the aromatic rings, C-Cl stretching, and strong symmetric and asymmetric stretching bands for the nitro (NO₂) group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 235 and an isotope peak (M+2) at m/z 237 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.
Biological Activity and Drug Development Context
Specific biological studies on 3-Chloro-6-(3-nitrophenyl)pyridazine have not been identified in the literature. However, the pyridazine scaffold is a key structural motif in many biologically active compounds.
General Biological Activities of Pyridazine Derivatives
Pyridazine derivatives have been reported to possess a wide array of pharmacological activities, making them attractive scaffolds for drug discovery.[5][6][7] The functionalization of the pyridazine ring allows for the modulation of its physicochemical properties and biological targets.
Caption: Relationship between the Pyridazine scaffold and its diverse biological activities.
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Anticancer Activity: Many pyridazine derivatives have been investigated as potential anticancer agents. They can act through various mechanisms, including the inhibition of kinases such as c-Jun N-terminal kinase (JNK1), which is involved in cell proliferation and survival pathways.[8]
-
Antimicrobial Activity: The pyridazine nucleus is a component of various compounds synthesized and tested for their antibacterial and antifungal properties.[8]
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Other Activities: The pyridazine scaffold has also been associated with anti-inflammatory, cardiovascular, and central nervous system activities.[8]
Given that 3-Chloro-6-(3-nitrophenyl)pyridazine combines the pyridazine core with a chloro-substituent (a common reactive handle for further derivatization) and a nitrophenyl group (a known pharmacophore in some contexts), it represents a compound of interest for screening in various biological assays, particularly in oncology and infectious disease research. Further studies are required to elucidate its specific biological profile and mechanism of action.
References
- 1. 3-クロロ-6-フェニルピリダジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-CHLORO-6-(4-NITROPHENYL)PYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
